

Discovery and Synthesis of FAK PROTAC B5: A Technical Guide

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Compound of Interest

Compound Name: *Fak protac B5*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **FAK PROTAC B5**, a potent degrader of Focal Adhesion Kinase (FAK). This document details the scientific background, experimental methodologies, and key data associated with this promising anti-cancer agent.

Introduction to FAK and PROTAC Technology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3][4][5] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][4]

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[6][7][8] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Discovery of FAK PROTAC B5

FAK PROTAC B5 was developed as part of a study focused on designing and synthesizing novel and potent PROTACs for non-small cell lung cancer.[6] The design strategy involved

linking a derivative of the FAK inhibitor PF-562271 with pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. A series of PROTACs with varying linkers were synthesized and evaluated, leading to the identification of B5 as a highly effective FAK degrader.

Quantitative Data Summary

The following tables summarize the key quantitative data for **FAK PROTAC B5**.

Parameter	Value	Cell Line	Reference
FAK Binding Affinity (IC50)	14.9 nM	N/A	[6][9]
FAK Degradation	86.4% at 10 nM	A549	[6][9]
Antiproliferative Activity (IC50)	0.14 ± 0.01 µM	A549	[6][9]
Plasma Stability (t1/2)	> 289.1 min	N/A	[9]
Membrane Permeability	Moderate	N/A	[6][9]

Table 1: In Vitro Activity and Physicochemical Properties of **FAK PROTAC B5**

Experimental Protocols

Synthesis of FAK PROTAC B5

The synthesis of **FAK PROTAC B5** is based on the conjugation of a PF-562271 derivative with pomalidomide via a linker. While the exact multi-step synthesis is detailed in the source literature, the general approach involves:

- Synthesis of the PF-562271 derivative: Modification of the PF-562271 structure to introduce a suitable attachment point for the linker.
- Synthesis of the pomalidomide-linker conjugate: Pomalidomide is reacted with a bifunctional linker to create an intermediate ready for conjugation.

- **Final Conjugation:** The PF-562271 derivative and the pomalidomide-linker conjugate are reacted to yield the final **FAK PROTAC B5** molecule.
- **Purification:** The final product is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry.

In Vitro FAK Degradation Assay (Western Blot)

- **Cell Culture:** A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach 70-80% confluency.
- **Treatment:** Cells are treated with varying concentrations of **FAK PROTAC B5** (e.g., 0-100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
- **Cell Lysis:** After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific for FAK. A loading control antibody (e.g., GAPDH or β -actin) is also used. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** The intensity of the FAK band is quantified and normalized to the loading control to determine the percentage of FAK degradation relative to the vehicle-treated control.

Antiproliferative Assay (MTT Assay)

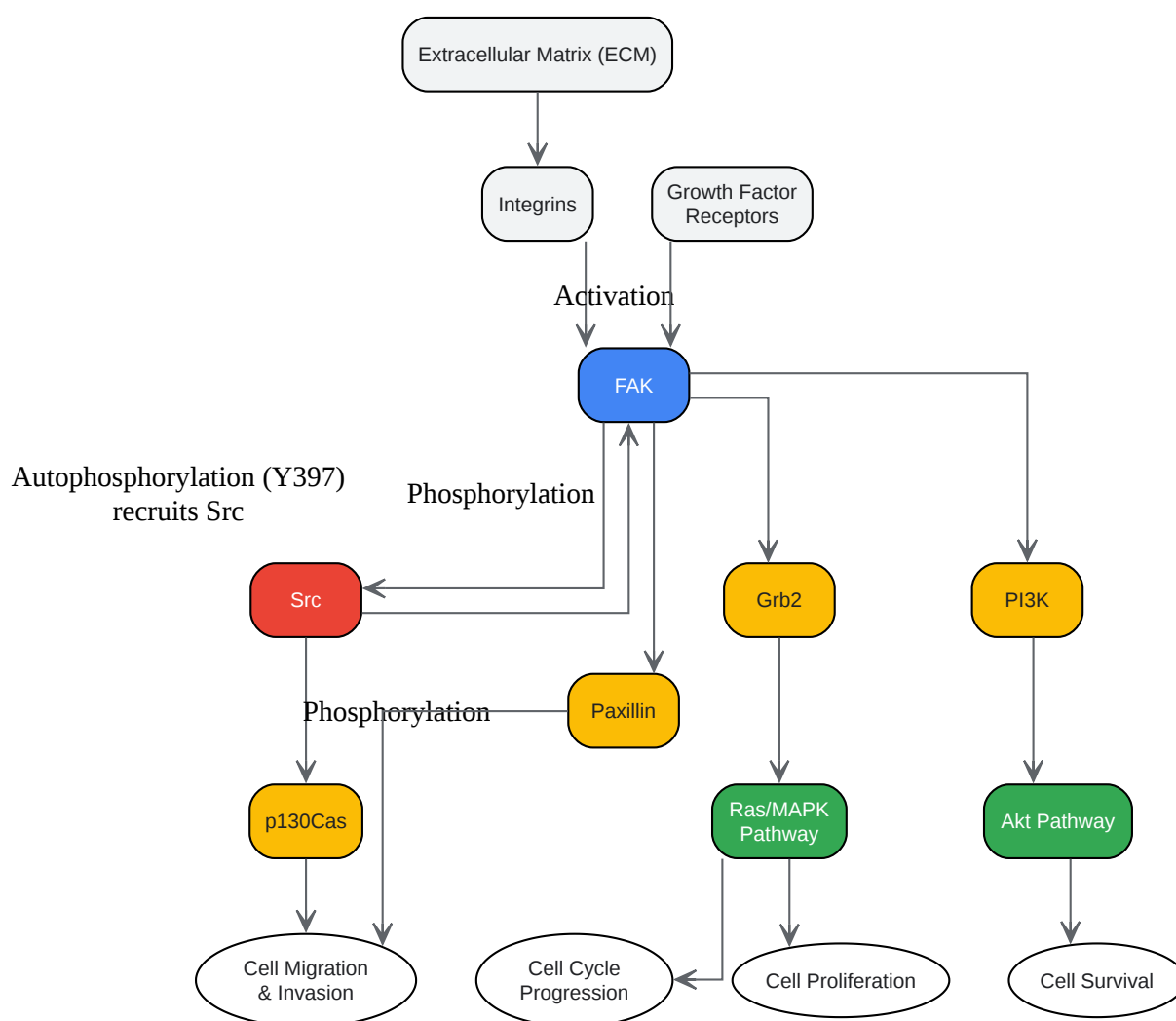
- **Cell Seeding:** A549 cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- **Treatment:** The cells are then treated with a range of concentrations of **FAK PROTAC B5** for 72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Migration and Invasion Assays (Transwell Assay)

- **Cell Preparation:** A549 cells are serum-starved for 24 hours before the assay.
- **Assay Setup:** For the migration assay, cells are seeded in the upper chamber of a Transwell insert. For the invasion assay, the insert is pre-coated with Matrigel. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
- **Treatment:** **FAK PROTAC B5** is added to both the upper and lower chambers at various concentrations.
- **Incubation:** The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.
- **Cell Staining and Counting:** Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).
- **Analysis:** The number of stained cells is counted under a microscope in several random fields to quantify cell migration or invasion.

Signaling Pathways and Mechanism of Action

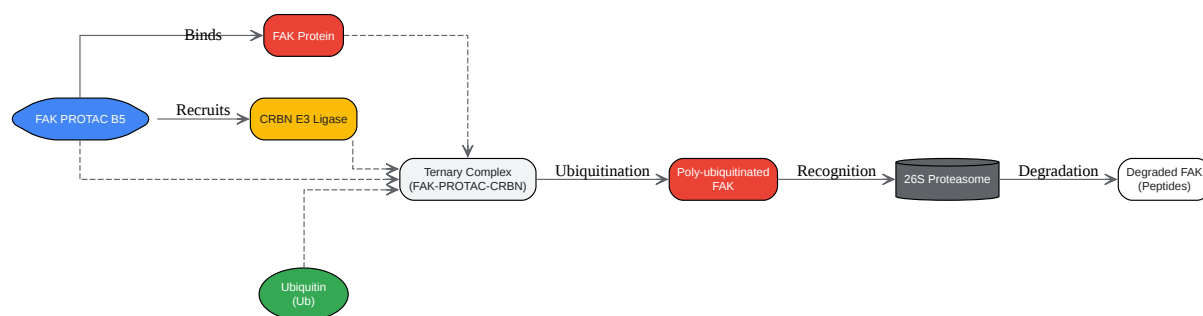
FAK is a central node in integrin and growth factor receptor signaling pathways, influencing downstream effectors that regulate cell motility, proliferation, and survival.



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Caption: FAK signaling pathway initiated by ECM and growth factors.

FAK PROTAC B5 functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of FAK.

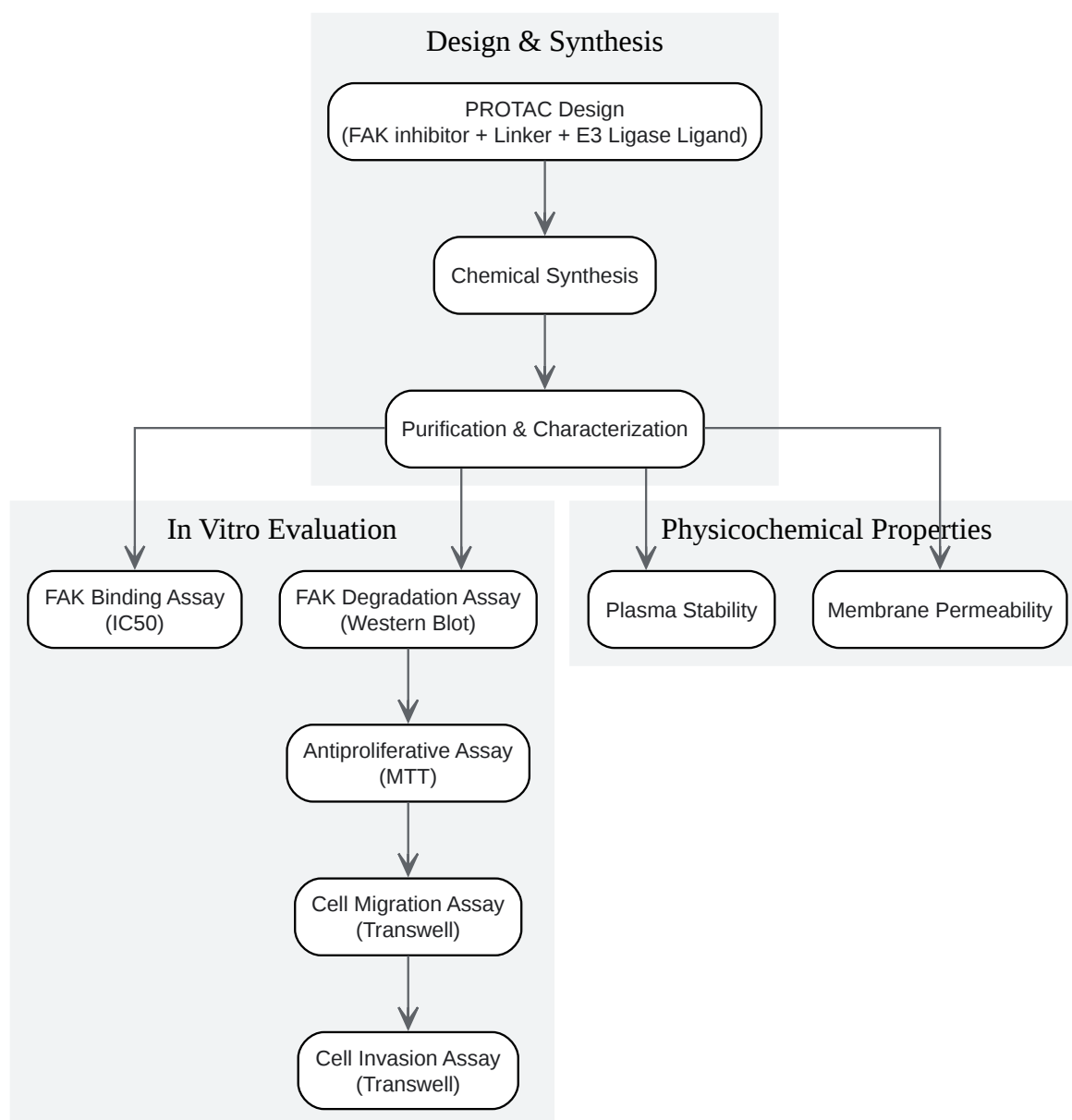


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Caption: Mechanism of action of **FAK PROTAC B5**.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the preclinical evaluation of **FAK PROTAC B5**.



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Caption: Experimental workflow for **FAK PROTAC B5** evaluation.

This guide provides a comprehensive overview of the discovery and characterization of **FAK PROTAC B5**. The detailed protocols and compiled data serve as a valuable resource for

researchers in the field of targeted protein degradation and cancer drug discovery.

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